Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate - 1155408-24-4

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

Catalog Number: EVT-2881754
CAS Number: 1155408-24-4
Molecular Formula: C16H13FO4
Molecular Weight: 288.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While this exact compound was not found in the provided literature, similar compounds are frequently encountered as intermediates in organic synthesis [, , , , , , ] and as building blocks for more complex molecules [, , , , , , ]. This suggests that Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate could hold similar potential for research applications.

Synthesis Analysis
  • Starting with 3,4-difluoronitrobenzene: This compound can be used as a starting material, as demonstrated in a process for preparing oxazolidinone antibiotics [].
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction could be employed to introduce the 4-(methoxycarbonyl)phenyl substituent to the benzene ring. This approach is widely used in organic synthesis, as seen in the development of BACE1 inhibitors [].
Chemical Reactions Analysis
  • Hydrolysis: The ester groups are susceptible to hydrolysis, potentially leading to the corresponding carboxylic acid or salts depending on the reaction conditions [].
Mechanism of Action

While the provided papers do not directly investigate the mechanism of action of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate, some insights can be drawn from studies on structurally similar compounds. For instance, compounds with a benzoate ester moiety have been implicated in disrupting microtubule assembly, potentially leading to cell cycle arrest and apoptosis [, ]. It's possible that Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate might exhibit similar effects due to its structural features, but further investigation is needed.

Applications
  • Organic Synthesis: This compound could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of various functional groups (ester, fluorine, aromatic ring) allows for diverse chemical modifications and derivatizations [, , , , , , ].
  • Medicinal Chemistry: Given that many pharmaceutical compounds contain benzoate ester moieties, Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate could be used as a building block for designing and synthesizing new drug candidates. Researchers could explore its potential in targeting specific biological pathways or receptors [, , , , , , ].
  • Materials Science: The presence of both rigid aromatic units and flexible side chains in the structure suggests potential applications in materials science. It could be investigated as a building block for polymers or liquid crystals with interesting optical or electronic properties [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound is a novel teraryl oxazolidinone with enhanced safety and efficacy as an antimicrobial agent. It exhibits promising antibacterial activity against various bacteria, including MRSA. []

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated for its potential use in hormonal male contraception. It displays high binding affinity for androgen receptors and demonstrates tissue-selective androgenic effects. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 acts as a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It is under investigation as a potential treatment for migraines. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It exhibits high selectivity for RORc over other ROR family members and demonstrates dose-dependent inhibition of IL-17 production. []

1‐[2‐methyl‐5‐phenyl‐3‐thienyl]‐2‐[2‐methyl‐5‐(3‐fluoro‐4‐chloro)phenyl‐3‐thienyl]perfluorocyclopentene

  • Compound Description: This compound is a novel unsymmetrical photochromic diarylethene that exhibits a color change from colorless to blue in hexane upon irradiation with UV/Vis light. It undergoes a reversible cyclization/cycloreversion process. []

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxylate

  • Compound Description: This compound's crystal structure has been characterized, providing insights into its molecular geometry and packing arrangement. []
  • Compound Description: This compound serves as a key starting material (KSM) in pharmaceutical synthesis and necessitates a robust analytical method for its quantification and quality control. []
  • Compound Description: This asymmetrical photochromic diarylethene displays noticeable fluorescence switching in conjunction with its photochromic behavior. Upon UV light exposure, its solution and PMMA film forms exhibit photochromism. []
  • Compound Description: This asymmetrical photochromic diarylethene demonstrates significant photochromism, shifting from colorless to violet-red in hexane solution under UV irradiation. It also shows distinct fluorescence switching accompanying its photochromic behavior. []
  • Compound Description: This unsymmetrical photochromic diarylethene exhibits notable photochromism and fluorescence upon exposure to UV and visible light in both hexane solution and PMMA films. []

4-cyano-2-fluorophenyl and 4-cyano-3-fluorophylen 4-substituted benzoates

  • Compound Description: A series of these novel esters were synthesized and their liquid crystal properties were studied. Interestingly, some of these compounds exhibited higher clearing points compared to their non-fluorinated counterparts. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitor. Its development aimed at enhancing cognitive function by augmenting cyclic nucleotide signaling pathways in specific brain regions. []

phenyl 7-fluoro-4-chromone-3-sulfonate

  • Compound Description: This compound undergoes unusual ring transformations when reacted with methyl 3-oxopentanoate in the presence of ammonium acetate, leading to the formation of novel benzoxathiinopyridines and other heterocyclic compounds. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). It shows promise for treating treatment-resistant depression (TRD) by selectively inhibiting GluN2B receptor function. []

4,4'-[4-fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid

  • Compound Description: Novel crystalline forms of this compound have been developed. [, ]

4,4'-[2-methyl-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid and 4,4'-[4-fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid

  • Compound Description: These compounds are structurally related to 4,4'-[4-fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid, for which novel crystalline forms have been developed. []

5-Ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin2(1H)-ones

  • Compound Description: This compound was synthesized through a one-pot, three-component condensation reaction. Its structure was meticulously characterized using various spectroscopic techniques and single-crystal X-ray diffraction. []

Methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

  • Compound Description: This compound acts as a key intermediate in synthesizing a series of dihydropyrimidine analogs, DHPM1-DHPM8, that are being investigated for their antimosquito properties. []

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation. It exhibits activity against tumor cells harboring BRAF or RAS mutations and is currently undergoing evaluation in Phase I clinical trials. []

4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate

  • Compound Description: An improved preparation method for this compound has been developed to address the challenges of complicated processes, low product purity, and yield associated with existing methods. []
  • Compound Description: These derivatives show potential as potent Foy-suited 3-kinase inhibitors and are being investigated for their use in treating inflammatory diseases, particularly respiratory ones. []

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

  • Compound Description: This Schiff base compound has undergone computational studies to investigate its theoretical properties. Its IR, NMR, and UV-Vis spectral data have been calculated and analyzed using density functional theory (DFT). []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: TG100801 is a topically administered prodrug designed to treat age-related macular degeneration (AMD). It effectively inhibits both VEGFr2 and Src family kinases, showing promise in managing AMD-associated edema. []

3-PHENYL-4-METHOXYCARBONYL PYRAZOLES

  • Compound Description: This class of compounds, where R is hydrogen or methyl, R2 is hydrogen, unsubstituted or substituted alkanoyl, methoxycarbonyl, or unsubstituted or substituted phenoxycarbonyl, or is hydroxymethyl or methoxymethyl, A and B are each oxygen or sulfur, Z is unsubstituted or substituted alkylene, m, n and p are each zero or 1, X is hydrogen, halogen, or nitro, and Y is hydrogen, alkyl, alkoxy, haloalkyl, halogen, nitro, or cyano, has been found to be effective in controlling undesirable plant growth. []

Polyoxetanes Derived from 4-(4-Alkoxyphenylazo)phenyl 4-[7-(3-Methyl-3-oxetanyl)-1,6-dioxaheptyl]benzoates

  • Compound Description: This series of polymers, incorporating a spacer-separated azobenzene moiety, exhibits liquid-crystalline properties. Their mesomorphic behavior is influenced by the benzoate moiety, the alkoxy tail length, and the oxetane main chain. []

(2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor that has undergone Phase I clinical trials for the treatment of taxane-refractory cancers. Its development aimed to overcome the limitations of earlier KSP inhibitors, such as hERG channel binding and poor in vivo potency. []

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

  • Compound Description: This series of compounds has been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibit promising antifungal activity against Candida albicans. []
  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist. Its continuous administration has been shown to attenuate allodynia-like behavior in rat models of trigeminal neuropathic pain. [, ]
  • Compound Description: Novel salt forms of this compound, including tartrate, hydrochloride, citrate, and others, have been synthesized and characterized. []

(Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene)-2-(((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)methyl)cyclobut-1-en-1-olate

  • Compound Description: This redshifted hydrophobic squaraine dye incorporates a dicyanomethylene moiety and halogen substituents, resulting in fluorescence in the near-infrared optical region. Its hydrophobicity was demonstrated through spectroscopic studies in water-methanol mixtures, revealing the formation of J-aggregates with increasing water concentration. []

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: The crystal structure of this compound, determined via X-ray diffraction, revealed a three-dimensional network formed by N—H⋯O and C—H⋯F hydrogen bonds between molecules. []

T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride

  • Compound Description: T-2328 is a brain-penetrating antagonist of the tachykinin NK1 receptor, exhibiting potent antiemetic properties in animal models. Its pharmacological profile suggests potential therapeutic use for chemotherapy-induced emesis. []

1-(5-tert-butyl-2-phényl-2h-pyrazol-3-yl)-3-[2-fluoro-4-(1-méthyl-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-7-yloxy)-phényl]-urée

  • Compound Description: This compound, along with its associated compounds, is being investigated for its use in cancer treatment, particularly cancers characterized by RAS mutations. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor with potential therapeutic benefits in treating Alzheimer’s disease. Its synthesis features an efficient method involving a Friedel-Crafts reaction and a DMSO-mediated α-oxidation step. []

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is a novel, orally active 5-lipoxygenase inhibitor. Its synthesis has been optimized to be more efficient. []

4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate

  • Compound Description: This thiadiazole derivative exhibits anticancer activity. Its interaction mechanism with calf thymus DNA has been investigated using various spectroscopic techniques and computational methods. []

sodium 3r,5s-(+)-erythro-(e)-7-(4-(4-fluoro-phenyl)-2,6-diisopropyl-5-methoxy methyl-pyrid-3-yl)-3,5-dihydroxy-hept-6-enoate

  • Compound Description: An enantioselective synthesis for this compound has been developed for the treatment of lipoproteinemia. []
  • Compound Description: This series of coumarin-chalcone hybrids has been synthesized and explored for their skeletal muscle and antianxiety potential. Computational studies and pharmacological evaluations in mice were conducted to assess their properties. []
  • Compound Description: Novel crystal modifications of this compound have been identified and characterized. []

Properties

CAS Number

1155408-24-4

Product Name

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

IUPAC Name

methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate

Molecular Formula

C16H13FO4

Molecular Weight

288.274

InChI

InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3

InChI Key

TZEPKOAATCRICF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.